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molecular formula C4H3N5S B8796888 [1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 2829-57-4

[1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-amine

Cat. No. B8796888
M. Wt: 153.17 g/mol
InChI Key: VZOBKQJYQYLCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE031429

Procedure details

A flask was charged with 19.78 g. (0.15 mole) of 4,5,6-triaminopyrimidine and 163.0 g. (137 mole) of thionyl chloride and the mixture stirred at reflux for 18 hours. The dark orange reaction mixture was evaporated to dryness on the rotary evaporator and to the residue was added 500 ml. water and 40 ml. methanol. The resulting solution was adjusted to a pH of 7.5-8.0 with saturated sodium bicarbonate solution and heated to reflux. The hot mixture was filtered and the filtrate cooled to 0°-5° C. in an ice-bath. The solid was collected by filtration, washed twice with 50 ml. ice water and twice with 50 ml. ether. The resulting tan product was dried in vacuo at 70° C. overnight to afford 18.2 g. (79%) of product. M.p. 247°-249° C.; tlc on silica gel in chloroform-methanol (8:1) showed one spot at Rf =0.4.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
137 mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([NH2:9])[N:5]=[CH:4][N:3]=1.[S:10](Cl)(Cl)=O>C(Cl)(Cl)Cl.CO>[NH2:9][C:6]1[C:7]2[C:2](=[N:1][S:10][N:8]=2)[N:3]=[CH:4][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
NC1=NC=NC(=C1N)N
Step Two
Name
Quantity
137 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A flask was charged with 19.78 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The dark orange reaction mixture was evaporated to dryness on the rotary evaporator and to the residue
ADDITION
Type
ADDITION
Details
was added 500 ml
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled to 0°-5° C. in an ice-bath
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed twice with 50 ml
CUSTOM
Type
CUSTOM
Details
The resulting tan product was dried in vacuo at 70° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford 18.2 g

Outcomes

Product
Name
Type
Smiles
NC=1C=2C(N=CN1)=NSN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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